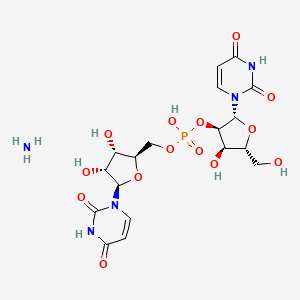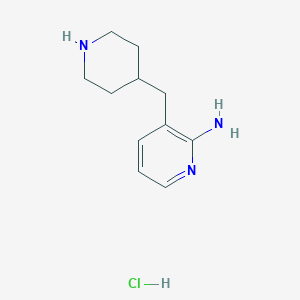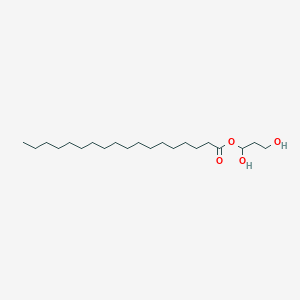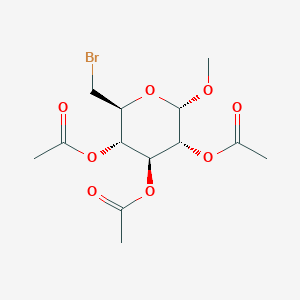
a-D-Glucopyranoside,methyl6-bromo-6-deoxy-,2,3,4-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of a bromine atom at the 6th position and acetyl groups at the 2nd, 3rd, and 4th positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate typically involves the bromination of methyl glucopyranoside followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The acetylation step involves the use of acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted glucopyranosides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets. The bromine atom and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside
- Methyl α-D-glucopyranoside
Comparison:
- Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside has a benzoyl group instead of acetyl groups, which affects its reactivity and applications.
- Methyl α-D-glucopyranoside lacks the bromine atom and acetyl groups, making it less reactive and suitable for different applications.
The uniqueness of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19BrO8 |
|---|---|
Molekulargewicht |
383.19 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6S)-4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
JEEGQLMJZGMZSR-LBELIVKGSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CBr |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
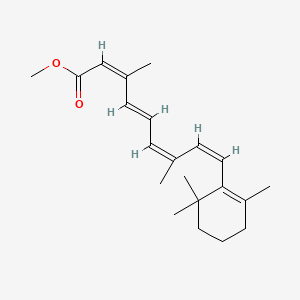
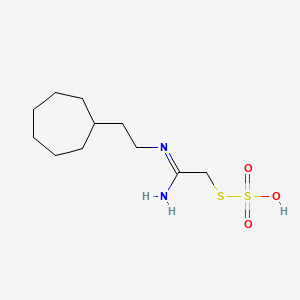
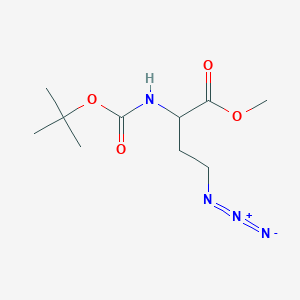
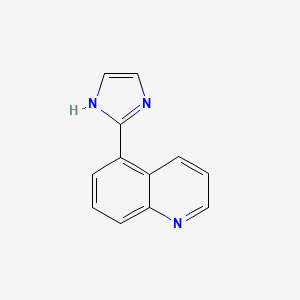
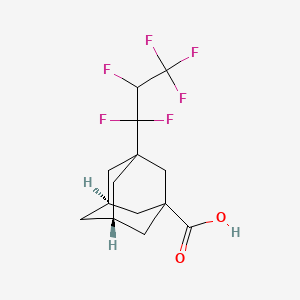
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
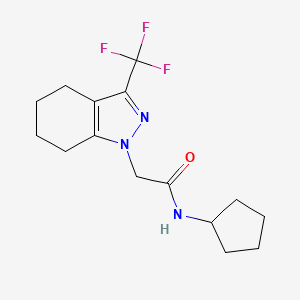
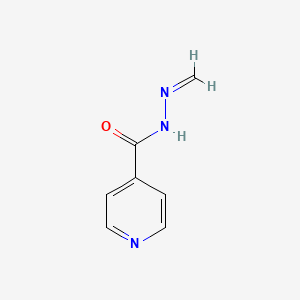
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
